![molecular formula C8H5ClN2O2 B2815028 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1504325-74-9](/img/structure/B2815028.png)
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
Übersicht
Beschreibung
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is an organic compound with the molecular formula C8H5ClN2O2. It is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the reaction of imidazole with chloropyridine-2-carboxylic acid. This reaction is carried out under acylation conditions, which facilitate the formation of the desired product . The reaction conditions often include the use of organic solvents and catalysts to enhance the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant strains (XDR-TB). For instance, compounds derived from this scaffold have shown minimum inhibitory concentrations (MIC) as low as 0.05 μM against these resistant strains, indicating their potential as effective anti-TB agents .
Cholinesterase Inhibition
Research has indicated that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. Specific compounds demonstrated IC50 values as low as 65 µM for BChE inhibition . The structure-activity relationship suggests that modifications to the side chains significantly influence the inhibitory potency .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid is closely tied to its structural features. Key findings include:
- Chloro Substitution : The presence of a chloro group enhances antimicrobial activity against tuberculosis by improving binding affinity to bacterial targets .
- Carboxylic Acid Group : This functional group is essential for solubility and biological activity, facilitating interactions with biological macromolecules .
Anti-Tuberculosis Activity
A study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives highlighted the efficacy of certain compounds against MDR-TB strains. Compounds with specific substitutions at the 6 and 7 positions showed enhanced activity compared to traditional treatments like isoniazid .
Neuroprotective Effects
Another study investigated the cholinesterase inhibitory properties of various imidazo[1,2-a]pyridine derivatives. The findings suggested that specific modifications could yield potent AChE inhibitors with favorable pharmacokinetic profiles, making them candidates for further development in treating Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .
Vergleich Mit ähnlichen Verbindungen
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for pH monitoring.
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: An intermediate in organic synthesis.
Uniqueness: 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized compounds for research and industrial applications .
Biologische Aktivität
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and cholinesterase inhibition activities, supported by various studies and data.
Antimicrobial Activity
One of the most notable biological activities of this compound is its efficacy against Mycobacterium tuberculosis (Mtb) . Recent studies have highlighted its potential as an anti-tuberculosis agent. For instance, compounds derived from this scaffold have demonstrated significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.
Table 1: Anti-Tuberculosis Activity Data
Compound | MIC (μM) | Activity Against |
---|---|---|
This compound | 0.03 - 5.0 | Mtb H37Rv |
Derivative A | 0.05 | MDR-TB |
Derivative B | 0.10 | XDR-TB |
The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting a strong potential for development into a therapeutic agent for tuberculosis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The structural modifications on the imidazo[1,2-a]pyridine scaffold were found to significantly influence their potency.
Table 2: Anticancer Activity Data
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 12.5 |
Derivative A | MCF-7 | 8.0 |
Derivative B | A549 | 15.0 |
These findings support the hypothesis that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity .
Cholinesterase Inhibition
Another area where this compound shows promise is in cholinesterase inhibition. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.
Table 3: Cholinesterase Inhibition Data
Compound | AChE IC50 (μM) | BChE IC50 (μM) |
---|---|---|
This compound | 79 | 65 |
Derivative C | 50 | 45 |
The data indicates that certain derivatives possess strong inhibitory effects on cholinesterases, making them candidates for further investigation in treating cognitive disorders .
Eigenschaften
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIZEWWKLZIOTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504325-74-9 | |
Record name | 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.